Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate
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Overview
Description
Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl ester group, a tert-butyl group, and a dichloropyridine moiety, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dichloropyridine Moiety: The dichloropyridine group is attached through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the benzoate core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their function. The dichloropyridine moiety is particularly important for its biological activity, as it can interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-tert-butyl-2-(3,6-dichloropyridine-2-amido)benzoate: Unique due to its specific combination of functional groups.
Methyl 3-tert-butyl-2-(3,5-dichloropyridine-2-amido)benzoate: Similar structure but different position of chlorine atoms.
This compound: Similar structure but different substituents on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-tert-butyl-2-[(3,6-dichloropyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-18(2,3)11-7-5-6-10(17(24)25-4)14(11)22-16(23)15-12(19)8-9-13(20)21-15/h5-9H,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZWFOTFPQWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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